molecular formula C23H25N3O4 B2570481 3-Benzyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-43-7

3-Benzyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2570481
CAS RN: 1021261-43-7
M. Wt: 407.47
InChI Key: QFLNMTRALOYHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the empirical formula C15H18N2O2 and a molecular weight of 258.32 .


Synthesis Analysis

While specific synthesis methods for 3-Benzyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are not available, a related compound, spirotetramat, was synthesized by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Scientific Research Applications

Inhibition Performances and Corrosion Protection

Spirocyclopropane derivatives have been studied for their inhibition properties for mild steel corrosion in acidic solutions. These compounds, including spirohydantoin derivatives, demonstrate effective corrosion inhibition, attributed to their adsorption onto metal surfaces, which is enhanced by π-electrons in aromatic rings and lone-pair electrons in functional groups (Chafiq et al., 2020).

Antimicrobial and Detoxification Applications

N-Halamine precursor compounds based on triazaspirodecane structures have been synthesized and bonded onto cotton fabrics for antimicrobial and detoxification purposes. These compounds effectively oxidize simulants of chemical agents to less toxic derivatives and show significant antimicrobial efficacy against common pathogens (Ren et al., 2009).

Anticonvulsant Activity

Several studies have focused on the synthesis and evaluation of anticonvulsant activities of azaspirodecane derivatives. These compounds display promising anticonvulsant properties in various tests, indicating their potential as candidates for developing new antiepileptic drugs (Obniska et al., 2006).

Supramolecular and Crystal Packing Studies

Research on cyclohexane-spirohydantoin derivatives, including fluorinated variants, has provided insights into their supramolecular and crystal packing preferences. These studies highlight the importance of intermolecular interactions, such as hydrogen bonding and halogen bonding, in determining the structural and potentially functional properties of these compounds (Simić et al., 2021).

Selective Receptor Ligands

Spirohydantoin derivatives have been identified as selective ligands for specific receptors, such as the 5-HT2C receptor. These findings suggest potential applications in designing targeted therapies for various neurological and psychiatric disorders (Weinhardt et al., 1996).

properties

IUPAC Name

3-benzyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-17(30-19-10-6-3-7-11-19)20(27)25-14-12-23(13-15-25)21(28)26(22(29)24-23)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLNMTRALOYHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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